molecular formula C10H14O2 B1403630 2-Isopropoxy-4-methylphenol CAS No. 1243364-13-7

2-Isopropoxy-4-methylphenol

Cat. No.: B1403630
CAS No.: 1243364-13-7
M. Wt: 166.22 g/mol
InChI Key: MABVCKMLSRQJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxy-4-methylphenol, also known by its IUPAC name this compound, is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of an isopropoxy group and a methyl group attached to a phenol ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Isopropoxy-4-methylphenol can be achieved through several methods. One common synthetic route involves the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane in the presence of alkali and a catalyst to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale production.

Chemical Reactions Analysis

2-Isopropoxy-4-methylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield hydroquinones .

Scientific Research Applications

2-Isopropoxy-4-methylphenol finds applications in a wide range of scientific research fields. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential antimicrobial and antioxidant properties. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities. Additionally, it is used in the industry for the synthesis of various chemical intermediates and products .

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4-methylphenol involves its interaction with specific molecular targets and pathways. It is known to exert its effects through the inhibition of certain enzymes and the modulation of signaling pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

2-Isopropoxy-4-methylphenol can be compared with other similar compounds, such as thymol (2-isopropyl-5-methylphenol) and carvacrol (2-methyl-5-(1-methylethyl)phenol). While these compounds share structural similarities, this compound is unique due to the presence of the isopropoxy group, which imparts distinct chemical and biological properties. Thymol and carvacrol are well-known for their antimicrobial and antioxidant activities, but this compound may offer additional benefits in specific applications due to its unique structure .

Properties

IUPAC Name

4-methyl-2-propan-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABVCKMLSRQJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropoxy-4-methylphenol
Reactant of Route 2
Reactant of Route 2
2-Isopropoxy-4-methylphenol
Reactant of Route 3
Reactant of Route 3
2-Isopropoxy-4-methylphenol
Reactant of Route 4
Reactant of Route 4
2-Isopropoxy-4-methylphenol
Reactant of Route 5
Reactant of Route 5
2-Isopropoxy-4-methylphenol
Reactant of Route 6
Reactant of Route 6
2-Isopropoxy-4-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.